molecular formula C19H23BN2O4 B597947 Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1218790-11-4

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No. B597947
CAS RN: 1218790-11-4
M. Wt: 354.213
InChI Key: OEEKUXWNIQARJM-UHFFFAOYSA-N
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Description

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate, commonly referred to as BPC, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. BPC is a boronic acid derivative, containing both a pyridine and a carbamate group, and is known for its stability and solubility in various solvents. BPC has been found to be an effective catalyst in a variety of reactions, including the synthesis of compounds, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Biological Activity

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate serves as a versatile intermediate in the synthesis of various biologically active compounds, reflecting its significance in medicinal chemistry. A review of benzoxaboroles, including derivatives of phenylboronic acids to which the discussed compound is related, highlights their application as building blocks and protecting groups in organic synthesis. Importantly, certain benzoxaboroles display biological activity and are under clinical trials, showcasing their potential in drug development for treating bacterial, fungal, protozoan, and viral infections, as well as inflammatory conditions (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009). Additionally, the use of such compounds in synthesizing optoelectronic materials, particularly those incorporating quinazoline or pyrimidine rings, underlines their value in creating novel materials for electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antimicrobial and Antitubercular Activities

Explorations into benzoxaboroles have unveiled their broad spectrum of antimicrobial activities, underpinning their importance in addressing the urgent need for new antimicrobial agents. This includes research into derivatives clinically used for onychomycosis and atopic dermatitis treatment, with several others in clinical trials for anti-infective applications. Their mechanism of action often involves inhibiting essential enzymes in the life cycle of pathogens, highlighting the potential for new compounds to enter the anti-infective agents' armamentarium (Nocentini, Supuran, & Winum, 2018). Furthermore, the modification of isoniazid structures with derivatives similar in functionality to this compound has been shown to yield compounds with significant anti-tubercular activity against various mycobacterial strains, offering a promising avenue for the development of new anti-tuberculosis drugs (Asif, 2014).

properties

IUPAC Name

benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-16(12-21-11-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEKUXWNIQARJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682260
Record name Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218790-11-4
Record name Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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